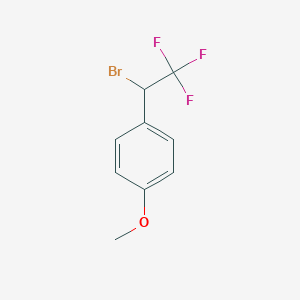

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene

Vue d'ensemble

Description

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H8BrF3O It is a derivative of benzene, where the benzene ring is substituted with a bromo-trifluoroethyl group and a methoxy group

Méthodes De Préparation

The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzene (anisole) and 1-bromo-2,2,2-trifluoroethane.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A common method involves the use of a strong base, such as sodium hydride, to deprotonate the methoxybenzene, followed by the addition of 1-bromo-2,2,2-trifluoroethane.

Industrial Production: On an industrial scale, the reaction may be optimized for higher yields and purity by controlling temperature, pressure, and the use of catalysts. The product is then purified using techniques such as distillation or recrystallization.

Analyse Des Réactions Chimiques

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-(1-bromo-2,2,2-trifluoroethyl)-4-formylbenzene.

Reduction Reactions: The bromo group can be reduced to form 1-(2,2,2-trifluoroethyl)-4-methoxybenzene.

Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a palladium catalyst for reduction reactions.

Major Products: The major products depend on the type of reaction and the reagents used. For example, substitution with hydroxide ions yields 1-(2,2,2-trifluoroethyl)-4-methoxyphenol.

Applications De Recherche Scientifique

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.

Pathways Involved: The specific pathways depend on the biological context and the target molecules. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and catalysis.

Comparaison Avec Des Composés Similaires

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene can be compared with other similar compounds:

1-Bromo-2,2,2-trifluoroethylbenzene: This compound lacks the methoxy group, which affects its reactivity and applications.

1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene:

1-(1-Bromo-2,2,2-trifluoroethyl)-4-hydroxybenzene: The hydroxyl group provides different reactivity, particularly in hydrogen bonding and solubility.

Activité Biologique

1-(1-Bromo-2,2,2-trifluoroethyl)-4-methoxybenzene is a compound with a unique molecular structure characterized by the presence of a bromine atom and a trifluoroethyl group attached to a methoxy-substituted benzene ring. Its molecular formula is C₉H₈BrF₃O, and it has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Weight : 269.06 g/mol

- Appearance : Colorless liquid at room temperature

- Solubility : Soluble in polar organic solvents

The structural features of this compound contribute to its distinct reactivity patterns and biological activities compared to similar compounds.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Biological Targets : The trifluoroethyl group enhances the lipophilicity of the compound, potentially allowing it to interact more readily with lipid membranes and various biomolecules.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against resistant strains of bacteria and fungi.

- Cellular Effects : The methoxy group may influence the compound's interaction with cellular receptors or enzymes, affecting signaling pathways.

Antimicrobial Activity

A comparative analysis of similar compounds indicates that this compound may exhibit notable antimicrobial properties. For instance:

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Potentially active |

| 1-Bromo-4-methoxybenzene | 8 | Moderate |

| 4-Methoxyphenyl trifluoromethyl ketone | 4 | Strong |

The minimum inhibitory concentration (MIC) values suggest that while the exact MIC for our compound is yet to be determined (TBD), it may have comparable or better activity than its analogs.

Cytotoxicity Studies

In vitro studies have shown that structurally related compounds can exhibit cytotoxic effects on various cancer cell lines. For example:

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The potential for selective cytotoxicity in cancer cells versus normal cells is particularly noteworthy.

Case Studies

Recent research has highlighted the biological implications of similar compounds:

- Antibacterial Activity : A study demonstrated that compounds with trifluoroethyl groups showed significant activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, suggesting a potential avenue for developing new antibiotics.

- Anticancer Effects : In vivo studies involving related compounds indicated a reduction in tumor growth in mouse models when treated with doses comparable to expected therapeutic levels for humans.

- Safety Profile : Toxicological assessments revealed that certain analogs exhibited acceptable safety profiles at high doses (e.g., 800 mg/kg), indicating potential for therapeutic use without significant adverse effects.

Propriétés

IUPAC Name |

1-(1-bromo-2,2,2-trifluoroethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-7-4-2-6(3-5-7)8(10)9(11,12)13/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCARIDHXMGEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.